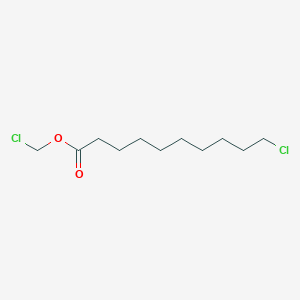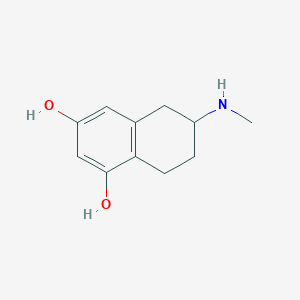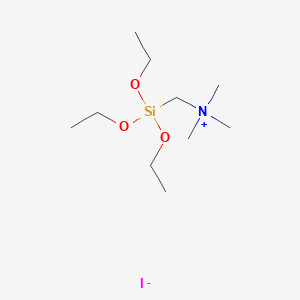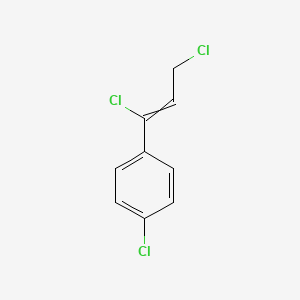
1-Chloro-4-(1,3-dichloroprop-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(1,3-dichloroprop-1-en-1-yl)benzene is an organochlorine compound characterized by the presence of a benzene ring substituted with a chloro group and a 1,3-dichloroprop-1-en-1-yl group
Métodos De Preparación
The synthesis of 1-Chloro-4-(1,3-dichloroprop-1-en-1-yl)benzene typically involves the chlorination of benzene derivatives. One common method includes the reaction of 1,3-dichloropropene with chlorobenzene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Chloro-4-(1,3-dichloroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position. Common reagents include sodium hydroxide (NaOH) and other nucleophiles.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized products.
Reduction Reactions: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the removal of chlorine atoms and the formation of less chlorinated derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-4-(1,3-dichloroprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pesticides and other agrochemicals due to its ability to act as a precursor for more active compounds.
Comparación Con Compuestos Similares
1-Chloro-4-(1,3-dichloroprop-1-en-1-yl)benzene can be compared with other similar compounds such as:
1,3-Dichloropropene: A related compound used primarily as a pesticide. It shares similar reactivity but differs in its specific applications and chemical properties.
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene:
Chlorobenzene: A simpler compound that serves as a starting material for the synthesis of more complex derivatives, including this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
| 81234-46-0 | |
Fórmula molecular |
C9H7Cl3 |
Peso molecular |
221.5 g/mol |
Nombre IUPAC |
1-chloro-4-(1,3-dichloroprop-1-enyl)benzene |
InChI |
InChI=1S/C9H7Cl3/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-5H,6H2 |
Clave InChI |
CVRSPQFURPBQPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=CCCl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


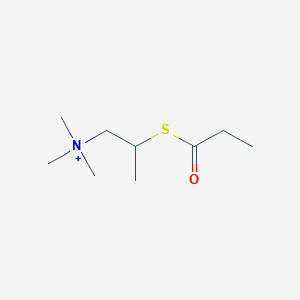
![(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline](/img/no-structure.png)
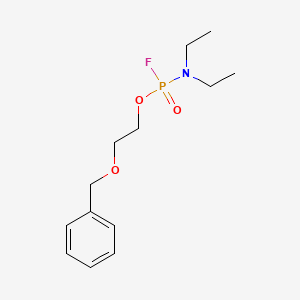
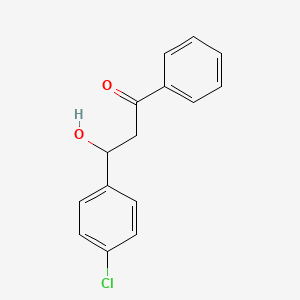
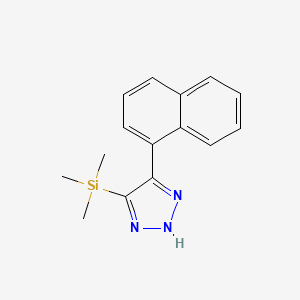
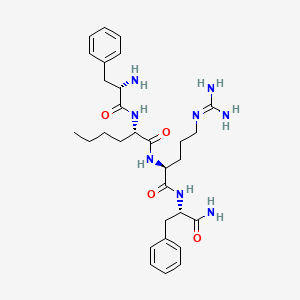
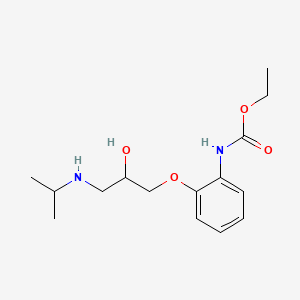
![6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14420244.png)
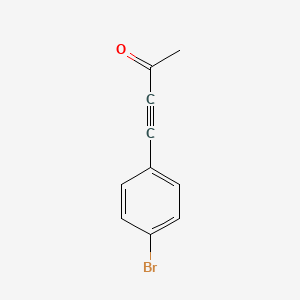
![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)
